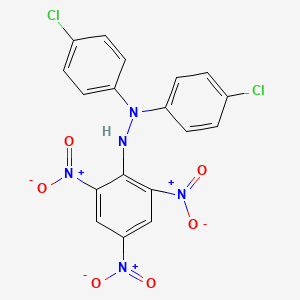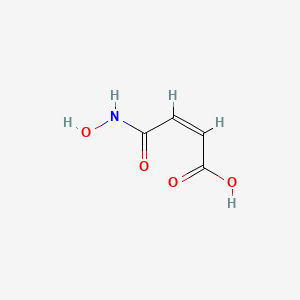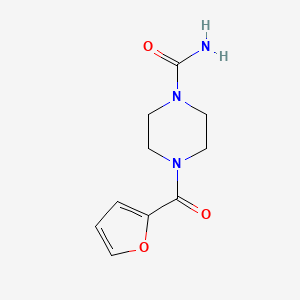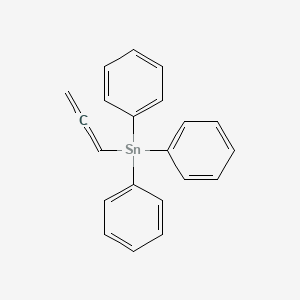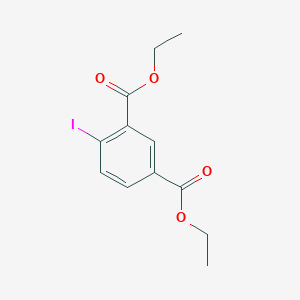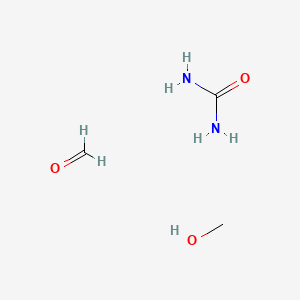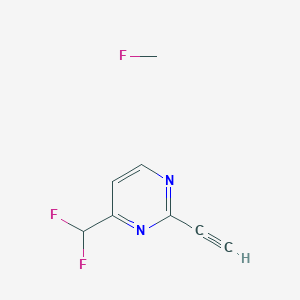
4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-ethynylpyrimidine;fluoromethane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and ethynyl groups in the pyrimidine ring imparts distinct chemical properties, making it a valuable building block for various synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethynylpyrimidine typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated processes .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethynylpyrimidine often involves large-scale difluoromethylation reactions using commercially available difluorocarbene precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-ethynylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学研究应用
4-(Difluoromethyl)-2-ethynylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-ethynylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The ethynyl group may also contribute to the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)-2-ethynylpyrimidine
- 4-(Difluoromethyl)-2-ethynylbenzene
- 4-(Difluoromethyl)-2-ethynylthiazole
Uniqueness
4-(Difluoromethyl)-2-ethynylpyrimidine is unique due to the presence of both difluoromethyl and ethynyl groups in the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
属性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-ethynylpyrimidine;fluoromethane |
InChI |
InChI=1S/C7H4F2N2.CH3F/c1-2-6-10-4-3-5(11-6)7(8)9;1-2/h1,3-4,7H;1H3 |
InChI 键 |
SRRGCZBPWAVTRD-UHFFFAOYSA-N |
规范 SMILES |
CF.C#CC1=NC=CC(=N1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


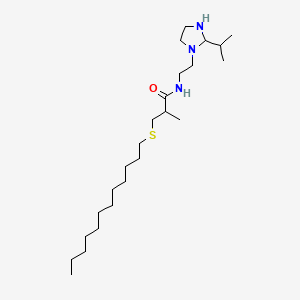
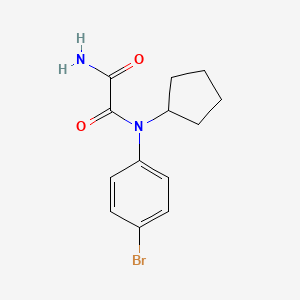
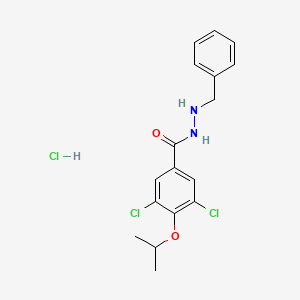
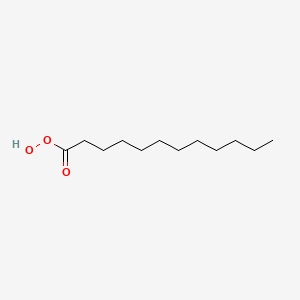
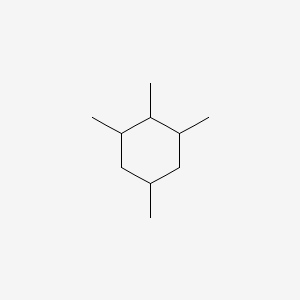
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
